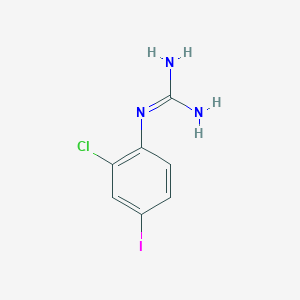![molecular formula C20H21N3O6 B13683467 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione](/img/structure/B13683467.png)
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidyl group and a dihydropyrroloisoindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidone group with a Boc (tert-butoxycarbonyl) group, followed by cyclization and functionalization to introduce the dihydropyrroloisoindole core. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学研究应用
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases involving specific molecular targets.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics, such as polymers and coatings
作用机制
The mechanism of action of 6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its use .
相似化合物的比较
Similar Compounds
1-Boc-4-piperidone: A precursor in the synthesis of synthetic drugs and a building block for selective ligands.
2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindoline-5-carboxylic Acid: Another compound with a similar piperidyl group and isoindoline core.
Uniqueness
6-Boc-2-(2,6-dioxo-3-piperidyl)-6,7-dihydropyrrolo[3,4-f]isoindole-1,3(2H,5H)-dione stands out due to its unique dihydropyrroloisoindole core, which imparts specific chemical and biological properties. This makes it a valuable compound in various research applications, offering distinct advantages over similar compounds .
属性
分子式 |
C20H21N3O6 |
|---|---|
分子量 |
399.4 g/mol |
IUPAC 名称 |
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-5,7-dihydropyrrolo[3,4-f]isoindole-6-carboxylate |
InChI |
InChI=1S/C20H21N3O6/c1-20(2,3)29-19(28)22-8-10-6-12-13(7-11(10)9-22)18(27)23(17(12)26)14-4-5-15(24)21-16(14)25/h6-7,14H,4-5,8-9H2,1-3H3,(H,21,24,25) |
InChI 键 |
QQYASGJFPDNABU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC2=CC3=C(C=C2C1)C(=O)N(C3=O)C4CCC(=O)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


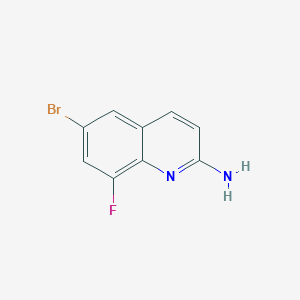
![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)


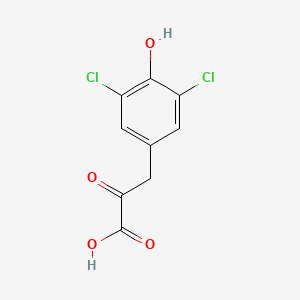

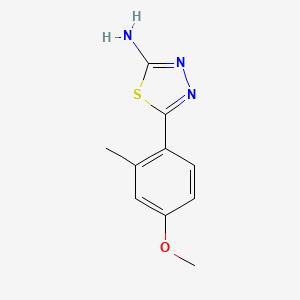
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
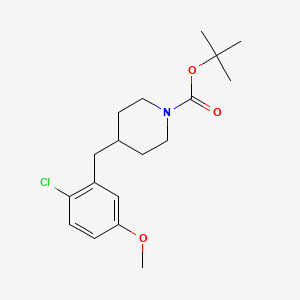
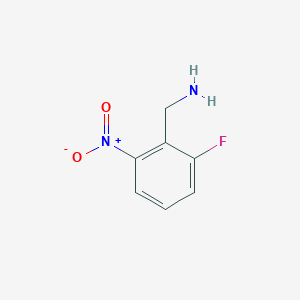
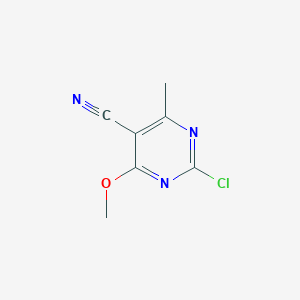
![5-Amino-7-fluoro-2,3,4,5-tetrahydrobenzo[B]thiepine 1,1-dioxide](/img/structure/B13683465.png)
